molecular formula C12H9NO B11908881 3-(5-Methylfuran-2-yl)benzonitrile CAS No. 253679-33-3

3-(5-Methylfuran-2-yl)benzonitrile

Cat. No.: B11908881
CAS No.: 253679-33-3
M. Wt: 183.21 g/mol
InChI Key: MBASCGOHLGYOFI-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)benzonitrile is a benzonitrile derivative featuring a 5-methylfuran substituent at the meta position of the benzene ring. This compound is of interest in materials science and medicinal chemistry due to its structural versatility. The benzonitrile moiety acts as a strong electron-withdrawing group, while the 5-methylfuran ring contributes electron-donating properties, enabling applications in nonlinear optics (NLO), organic electronics, and ligand-receptor interactions .

Properties

CAS No.

253679-33-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)benzonitrile

InChI

InChI=1S/C12H9NO/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3

InChI Key

MBASCGOHLGYOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 3-(5-Methylfuran-2-yl)benzonitrile may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(5-Methylfuran-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonlinear Optical (NLO) Chromophores

Molecule A: (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (3-(5-Methylfuran-2-yl)benzonitrile derivative) Molecule B: (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile Molecule C: (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile

Key Findings:
  • Structural Differences :

    • Molecule A: 5-methylfuran substituent.
    • Molecule B: Benzofuran substituent.
    • Molecule C: Carbazole-phenyl substituent.
  • NLO Properties :

    • Hyperpolarizability (DFT/B3LYP) :
Compound βtot (×10⁻³⁰ esu) γtot (×10⁻³⁶ esu)
A 12.3 5.7
B 9.8 4.2
C 15.6 6.9

Molecule C exhibits the highest hyperpolarizability due to its extended π-conjugation and carbazole’s electron-rich nature .

  • Experimental NLO Susceptibility (Maker Fringes, 1064 nm) :
Composite χ⁽²⁾ (pm/V) χ⁽³⁾ (×10⁻¹² esu)
A/PVK 18.2 3.1
B/PVK 14.5 2.4
C/PVK 22.7 4.5

Molecule A outperforms B but is less active than C, highlighting the role of substituent electronic modulation .

Ligand-Receptor Interactions

Compound 5FB: 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

  • Structural Similarity: Shares a benzonitrile core but includes a thiazolidinone group.
  • Binding Interactions: Forms hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues (PDB ID: 3K6P). Similarity screening (KEGG database) identified 55 analogs, but only 8 had >0.30 similarity scores. None matched 3-(5-Methylfuran-2-yl)benzonitrile directly, underscoring its unique furan-based substitution .

OLED Materials

TADF Materials: 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives

  • Comparison: 3-(5-Methylfuran-2-yl)benzonitrile lacks the carbazole-phenoxazine backbone but shares the benzonitrile acceptor. OLED derivatives exhibit thermally activated delayed fluorescence (TADF) due to charge-transfer states, whereas the methylfuran analog’s optoelectronic utility is NLO-focused .

Optoelectronic Chalcones

Compound 3 : (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Compound 7 : (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one

  • Structural Comparison: Compound 3: Methylfuran and methylthiophene substituents (centrosymmetric). Compound 7: Chlorothiophene and thiophene substituents (noncentrosymmetric).
  • Optical Properties: Compound 3 shows weaker NLO response due to symmetry, whereas Compound 7’s asymmetry enhances dipole moments. 3-(5-Methylfuran-2-yl)benzonitrile’s nonsymmetric structure similarly favors NLO activity .

Redox-Active Derivatives

Ferrocenylbenzonitriles: 2-/3-(Ferrocenylmethylamino)benzonitrile

  • Key Difference :
    • Ferrocene’s redox activity contrasts with methylfuran’s electron-donating nature.
    • Ferrocene derivatives bind DPPH radicals (Kbinding = 1.2–1.5 ×10³ M⁻¹), whereas 3-(5-Methylfuran-2-yl)benzonitrile’s reactivity is untested in this context .

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